PNU-142731A

描述

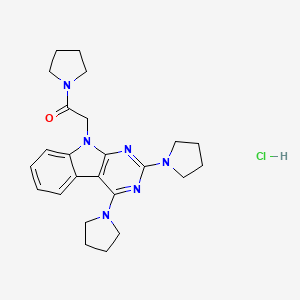

属性

CAS 编号 |

214212-38-1 |

|---|---|

分子式 |

C24H31ClN6O |

分子量 |

455.0 g/mol |

IUPAC 名称 |

2-(2,4-dipyrrolidin-1-ylpyrimido[4,5-b]indol-9-yl)-1-pyrrolidin-1-ylethanone;hydrochloride |

InChI |

InChI=1S/C24H30N6O.ClH/c31-20(27-11-3-4-12-27)17-30-19-10-2-1-9-18(19)21-22(28-13-5-6-14-28)25-24(26-23(21)30)29-15-7-8-16-29;/h1-2,9-10H,3-8,11-17H2;1H |

InChI 键 |

RLFYAIUQWFELJD-UHFFFAOYSA-N |

规范 SMILES |

C1CCN(C1)C2=NC(=NC3=C2C4=CC=CC=C4N3CC(=O)N5CCCC5)N6CCCC6.Cl |

外观 |

Solid powder |

其他CAS编号 |

214212-38-1 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

PNU-142731A; PNU142731A; PNU 142731A |

产品来源 |

United States |

Foundational & Exploratory

PNU-142731A: A Technical Overview of its Anti-Inflammatory Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-142731A is a pyrrolopyrimidine derivative developed by Pharmacia as a potential therapeutic agent for asthma. Preclinical studies have demonstrated its potent anti-inflammatory properties, particularly in the context of allergic airway inflammation. The core mechanism of action of this compound appears to be the modulation of the T-helper (Th) cell balance, specifically by suppressing the Th2 immune response and promoting a Th1 phenotype. This activity leads to a reduction in eosinophilic inflammation, a key pathological feature of asthma. While the precise molecular target of this compound has not been definitively identified in publicly available literature, its effects on cytokine production and cellular infiltration in animal models provide significant insight into its pharmacological activity. This document provides a detailed technical guide on the available data regarding the mechanism of action of this compound.

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by reversible airflow obstruction, bronchial hyperresponsiveness, and airway inflammation. A key driver of asthmatic inflammation is the infiltration and activation of eosinophils, which is orchestrated by a cascade of cytokines produced by Th2 cells. This compound emerged as a promising drug candidate due to its ability to potently inhibit this eosinophilic lung inflammation in preclinical models.[1][2] Developed by Pharmacia, it entered Phase I clinical trials.[1][2] This guide will synthesize the available preclinical data to provide a comprehensive understanding of this compound's mechanism of action.

In Vivo Anti-Inflammatory Activity

The primary evidence for the anti-inflammatory effects of this compound comes from a murine model of antigen-induced eosinophilic lung inflammation. In this model, oral administration of this compound demonstrated a significant, dose-dependent inhibition of the accumulation of eosinophils and lymphocytes in the airways of ovalbumin (OA)-sensitized and challenged mice.[3]

Effects on Inflammatory Mediators

The anti-inflammatory effects of this compound are associated with a significant reduction in key inflammatory mediators in the lungs and systemic circulation.

Table 1: Effect of this compound on Inflammatory Mediators in a Murine Asthma Model

| Mediator | Location | Effect |

| Interleukin-5 (IL-5) | Bronchoalveolar Lavage (BAL) Fluid | Reduced |

| Interleukin-6 (IL-6) | Bronchoalveolar Lavage (BAL) Fluid | Reduced |

| Immunoglobulin A (IgA) | Bronchoalveolar Lavage (BAL) Fluid | Reduced |

| Interleukin-5 (IL-5) | Plasma | Lowered |

| Total Immunoglobulin E (IgE) | Plasma | Lowered |

| Ovalbumin-specific IgG1 | Plasma | Lowered |

| Mucus Glycoproteins | Lung Tissue | Significantly Less |

Data summarized from Chin et al., 1999.[3]

Core Mechanism: Modulation of Th1/Th2 Cytokine Balance

The foundational mechanism of action of this compound is its ability to shift the balance between Th1 and Th2 immune responses. The inflammatory cascade in allergic asthma is predominantly driven by Th2 cytokines. This compound appears to counteract this by suppressing the Th2 pathway and promoting the Th1 pathway.

Suppression of Th2 Cytokines

Studies have shown that this compound treatment leads to a decrease in the messenger RNA (mRNA) for Th2 cytokines in the lung tissue of asthmatic mice.[3] This reduction in gene expression translates to a decreased production of key Th2 cytokines.

Enhancement of Th1 Cytokines

Conversely, this compound has been observed to increase the release of Th1 cytokines, which are generally associated with cell-mediated immunity and can counteract Th2-driven responses.

Table 2: Effect of this compound on Th1/Th2 Cytokine Production

| Cytokine | T-helper Cell Type | Effect of this compound |

| Interleukin-4 (IL-4) | Th2 | Reduced production |

| Interleukin-5 (IL-5) | Th2 | Reduced production |

| Interleukin-10 (IL-10) | Th2 | Inhibited release |

| Interleukin-2 (IL-2) | Th1 | Elevated release |

| Interferon-gamma (IFN-γ) | Th1 | Elevated release |

Data summarized from Chin et al., 1999.[3]

Signaling Pathway

While the direct molecular target of this compound is not known, a putative signaling pathway can be constructed based on its observed downstream effects on the Th1/Th2 balance and subsequent inflammatory events in an allergic asthma context.

Caption: Hypothesized signaling pathway of this compound in allergic inflammation.

Experimental Protocols

Detailed experimental protocols for the preclinical studies on this compound are not fully available in the public domain. However, based on the descriptions in the primary literature, the key experiments involved a murine model of ovalbumin-induced allergic airway inflammation.

General Experimental Workflow

Caption: General experimental workflow for evaluating this compound in a murine asthma model.

Logical Relationship of Effects

The anti-inflammatory effects of this compound can be understood as a logical cascade of events initiated by the modulation of the Th1/Th2 balance.

Caption: Logical cascade of the anti-inflammatory effects of this compound.

Conclusion and Future Directions

This compound is a pyrrolopyrimidine compound that demonstrates significant anti-inflammatory activity in preclinical models of asthma. Its mechanism of action is centered on the suppression of the Th2 immune response and the promotion of a Th1 phenotype, leading to a reduction in eosinophilic airway inflammation. Although the precise molecular target remains to be elucidated, the downstream effects on cytokine profiles and cellular infiltration are well-documented in the available literature.

The development of this compound appears to have been discontinued, as there is a lack of recent research on this compound. However, the information available provides a valuable case study for the development of anti-inflammatory agents that target the Th1/Th2 balance. Future research in this area could focus on identifying the specific molecular target of this compound or similar pyrrolopyrimidine compounds, which could open new avenues for the development of novel therapeutics for asthma and other inflammatory diseases. Further investigation into the kinase inhibitory profile of this compound could also be a fruitful area of research, given that many pyrrolopyrimidine derivatives are known to be kinase inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical evaluation of anti-inflammatory activities of the novel pyrrolopyrimidine this compound, a potential treatment for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

PNU-142731A: A Technical Overview of its Anti-Inflammatory Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-142731A is a pyrrolopyrimidine derivative developed by Pharmacia as a potential therapeutic agent for asthma. Preclinical studies have demonstrated its potent anti-inflammatory properties, particularly in the context of allergic airway inflammation. The core mechanism of action of this compound appears to be the modulation of the T-helper (Th) cell balance, specifically by suppressing the Th2 immune response and promoting a Th1 phenotype. This activity leads to a reduction in eosinophilic inflammation, a key pathological feature of asthma. While the precise molecular target of this compound has not been definitively identified in publicly available literature, its effects on cytokine production and cellular infiltration in animal models provide significant insight into its pharmacological activity. This document provides a detailed technical guide on the available data regarding the mechanism of action of this compound.

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by reversible airflow obstruction, bronchial hyperresponsiveness, and airway inflammation. A key driver of asthmatic inflammation is the infiltration and activation of eosinophils, which is orchestrated by a cascade of cytokines produced by Th2 cells. This compound emerged as a promising drug candidate due to its ability to potently inhibit this eosinophilic lung inflammation in preclinical models.[1][2] Developed by Pharmacia, it entered Phase I clinical trials.[1][2] This guide will synthesize the available preclinical data to provide a comprehensive understanding of this compound's mechanism of action.

In Vivo Anti-Inflammatory Activity

The primary evidence for the anti-inflammatory effects of this compound comes from a murine model of antigen-induced eosinophilic lung inflammation. In this model, oral administration of this compound demonstrated a significant, dose-dependent inhibition of the accumulation of eosinophils and lymphocytes in the airways of ovalbumin (OA)-sensitized and challenged mice.[3]

Effects on Inflammatory Mediators

The anti-inflammatory effects of this compound are associated with a significant reduction in key inflammatory mediators in the lungs and systemic circulation.

Table 1: Effect of this compound on Inflammatory Mediators in a Murine Asthma Model

| Mediator | Location | Effect |

| Interleukin-5 (IL-5) | Bronchoalveolar Lavage (BAL) Fluid | Reduced |

| Interleukin-6 (IL-6) | Bronchoalveolar Lavage (BAL) Fluid | Reduced |

| Immunoglobulin A (IgA) | Bronchoalveolar Lavage (BAL) Fluid | Reduced |

| Interleukin-5 (IL-5) | Plasma | Lowered |

| Total Immunoglobulin E (IgE) | Plasma | Lowered |

| Ovalbumin-specific IgG1 | Plasma | Lowered |

| Mucus Glycoproteins | Lung Tissue | Significantly Less |

Data summarized from Chin et al., 1999.[3]

Core Mechanism: Modulation of Th1/Th2 Cytokine Balance

The foundational mechanism of action of this compound is its ability to shift the balance between Th1 and Th2 immune responses. The inflammatory cascade in allergic asthma is predominantly driven by Th2 cytokines. This compound appears to counteract this by suppressing the Th2 pathway and promoting the Th1 pathway.

Suppression of Th2 Cytokines

Studies have shown that this compound treatment leads to a decrease in the messenger RNA (mRNA) for Th2 cytokines in the lung tissue of asthmatic mice.[3] This reduction in gene expression translates to a decreased production of key Th2 cytokines.

Enhancement of Th1 Cytokines

Conversely, this compound has been observed to increase the release of Th1 cytokines, which are generally associated with cell-mediated immunity and can counteract Th2-driven responses.

Table 2: Effect of this compound on Th1/Th2 Cytokine Production

| Cytokine | T-helper Cell Type | Effect of this compound |

| Interleukin-4 (IL-4) | Th2 | Reduced production |

| Interleukin-5 (IL-5) | Th2 | Reduced production |

| Interleukin-10 (IL-10) | Th2 | Inhibited release |

| Interleukin-2 (IL-2) | Th1 | Elevated release |

| Interferon-gamma (IFN-γ) | Th1 | Elevated release |

Data summarized from Chin et al., 1999.[3]

Signaling Pathway

While the direct molecular target of this compound is not known, a putative signaling pathway can be constructed based on its observed downstream effects on the Th1/Th2 balance and subsequent inflammatory events in an allergic asthma context.

Caption: Hypothesized signaling pathway of this compound in allergic inflammation.

Experimental Protocols

Detailed experimental protocols for the preclinical studies on this compound are not fully available in the public domain. However, based on the descriptions in the primary literature, the key experiments involved a murine model of ovalbumin-induced allergic airway inflammation.

General Experimental Workflow

Caption: General experimental workflow for evaluating this compound in a murine asthma model.

Logical Relationship of Effects

The anti-inflammatory effects of this compound can be understood as a logical cascade of events initiated by the modulation of the Th1/Th2 balance.

Caption: Logical cascade of the anti-inflammatory effects of this compound.

Conclusion and Future Directions

This compound is a pyrrolopyrimidine compound that demonstrates significant anti-inflammatory activity in preclinical models of asthma. Its mechanism of action is centered on the suppression of the Th2 immune response and the promotion of a Th1 phenotype, leading to a reduction in eosinophilic airway inflammation. Although the precise molecular target remains to be elucidated, the downstream effects on cytokine profiles and cellular infiltration are well-documented in the available literature.

The development of this compound appears to have been discontinued, as there is a lack of recent research on this compound. However, the information available provides a valuable case study for the development of anti-inflammatory agents that target the Th1/Th2 balance. Future research in this area could focus on identifying the specific molecular target of this compound or similar pyrrolopyrimidine compounds, which could open new avenues for the development of novel therapeutics for asthma and other inflammatory diseases. Further investigation into the kinase inhibitory profile of this compound could also be a fruitful area of research, given that many pyrrolopyrimidine derivatives are known to be kinase inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical evaluation of anti-inflammatory activities of the novel pyrrolopyrimidine this compound, a potential treatment for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

PNU-142731A: A Technical Overview of a Novel Anti-Inflammatory Agent for Asthma

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-142731A is a novel pyrrolopyrimidine compound identified as a potential therapeutic agent for asthma. Preclinical studies have demonstrated its potent anti-inflammatory properties, specifically in the context of allergic airway inflammation. This document provides a comprehensive technical guide to this compound, summarizing its mechanism of action as understood from available data, presenting key experimental findings in a structured format, and outlining the methodologies employed in its preclinical evaluation. While the precise molecular target of this compound remains to be fully elucidated, its effects on the inflammatory cascade, particularly the inhibition of eosinophilic inflammation and Th2 cytokine production, have been characterized. This guide is intended to serve as a resource for researchers and professionals in the field of respiratory diseases and drug development.

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by bronchial hyperresponsiveness and reversible airflow obstruction. The underlying inflammation is complex, involving the infiltration and activation of various immune cells, most notably eosinophils and T-helper 2 (Th2) lymphocytes. These cells release a plethora of inflammatory mediators, including cytokines, chemokines, and immunoglobulins, which orchestrate the pathological changes observed in the asthmatic airway.

This compound emerged as a promising preclinical candidate for the treatment of asthma. Developed by Pharmacia (now part of Pfizer), it was investigated for its ability to suppress the hallmark features of allergic inflammation in the lungs.[1][2] Unlike its predecessor, PNU-104067F, this compound was found to be devoid of gallbladder toxicity, a significant advantage in its development profile.[1][2] The compound progressed to Phase I clinical trials, although its current development status is not publicly known.[1][2]

Mechanism of Action

The exact molecular target of this compound has not been definitively identified in the available literature. However, its mechanism of action can be inferred from its observed effects on the inflammatory response in a murine model of antigen-induced asthma.[3] this compound appears to exert its anti-inflammatory effects by modulating the Th2-mediated immune response, a critical pathway in the pathophysiology of allergic asthma.

The key mechanistic effects of this compound include:

-

Inhibition of Eosinophil and Lymphocyte Accumulation: Oral administration of this compound resulted in a dose-dependent reduction in the infiltration of eosinophils and lymphocytes into the airways of sensitized and challenged mice.[3]

-

Suppression of Th2 Cytokines: The compound effectively lowered the levels of key Th2 cytokines. This includes the reduction of interleukin-4 (IL-4), interleukin-5 (IL-5), and interleukin-10 (IL-10).[3] The messenger RNA (mRNA) for Th2 cytokines in lung tissue was also found to be decreased.[3]

-

Reduction of Immunoglobulins: this compound treatment led to a decrease in the plasma concentrations of total IgE and antigen-specific IgG1, both of which are hallmarks of an allergic response.[3]

-

Attenuation of Airway Mucus Production: Histological analysis revealed a significant reduction in mucus glycoproteins in the lungs of treated animals.[3]

-

Steroid-Sparing Effects: In combination with suboptimal doses of dexamethasone, this compound demonstrated a steroid-sparing effect, suggesting a potential for use in combination therapy.[3]

Interestingly, while suppressing the Th2 response, this compound was observed to elevate the release of Th1 cytokines, such as interleukin-2 (IL-2) and interferon-gamma (IFN-γ).[3] This suggests a potential immunomodulatory role in shifting the immune balance away from the pro-allergic Th2 phenotype.

Signaling Pathway Diagram

References

PNU-142731A: A Technical Overview of a Novel Anti-Inflammatory Agent for Asthma

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-142731A is a novel pyrrolopyrimidine compound identified as a potential therapeutic agent for asthma. Preclinical studies have demonstrated its potent anti-inflammatory properties, specifically in the context of allergic airway inflammation. This document provides a comprehensive technical guide to this compound, summarizing its mechanism of action as understood from available data, presenting key experimental findings in a structured format, and outlining the methodologies employed in its preclinical evaluation. While the precise molecular target of this compound remains to be fully elucidated, its effects on the inflammatory cascade, particularly the inhibition of eosinophilic inflammation and Th2 cytokine production, have been characterized. This guide is intended to serve as a resource for researchers and professionals in the field of respiratory diseases and drug development.

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by bronchial hyperresponsiveness and reversible airflow obstruction. The underlying inflammation is complex, involving the infiltration and activation of various immune cells, most notably eosinophils and T-helper 2 (Th2) lymphocytes. These cells release a plethora of inflammatory mediators, including cytokines, chemokines, and immunoglobulins, which orchestrate the pathological changes observed in the asthmatic airway.

This compound emerged as a promising preclinical candidate for the treatment of asthma. Developed by Pharmacia (now part of Pfizer), it was investigated for its ability to suppress the hallmark features of allergic inflammation in the lungs.[1][2] Unlike its predecessor, PNU-104067F, this compound was found to be devoid of gallbladder toxicity, a significant advantage in its development profile.[1][2] The compound progressed to Phase I clinical trials, although its current development status is not publicly known.[1][2]

Mechanism of Action

The exact molecular target of this compound has not been definitively identified in the available literature. However, its mechanism of action can be inferred from its observed effects on the inflammatory response in a murine model of antigen-induced asthma.[3] this compound appears to exert its anti-inflammatory effects by modulating the Th2-mediated immune response, a critical pathway in the pathophysiology of allergic asthma.

The key mechanistic effects of this compound include:

-

Inhibition of Eosinophil and Lymphocyte Accumulation: Oral administration of this compound resulted in a dose-dependent reduction in the infiltration of eosinophils and lymphocytes into the airways of sensitized and challenged mice.[3]

-

Suppression of Th2 Cytokines: The compound effectively lowered the levels of key Th2 cytokines. This includes the reduction of interleukin-4 (IL-4), interleukin-5 (IL-5), and interleukin-10 (IL-10).[3] The messenger RNA (mRNA) for Th2 cytokines in lung tissue was also found to be decreased.[3]

-

Reduction of Immunoglobulins: this compound treatment led to a decrease in the plasma concentrations of total IgE and antigen-specific IgG1, both of which are hallmarks of an allergic response.[3]

-

Attenuation of Airway Mucus Production: Histological analysis revealed a significant reduction in mucus glycoproteins in the lungs of treated animals.[3]

-

Steroid-Sparing Effects: In combination with suboptimal doses of dexamethasone, this compound demonstrated a steroid-sparing effect, suggesting a potential for use in combination therapy.[3]

Interestingly, while suppressing the Th2 response, this compound was observed to elevate the release of Th1 cytokines, such as interleukin-2 (IL-2) and interferon-gamma (IFN-γ).[3] This suggests a potential immunomodulatory role in shifting the immune balance away from the pro-allergic Th2 phenotype.

Signaling Pathway Diagram

References

PNU-142731A: A Pyrrolopyrimidine Derivative Targeting Eosinophilic Inflammation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Eosinophilic inflammation is a key pathological feature of several allergic diseases, most notably asthma. This inflammatory cascade is characterized by the accumulation and activation of eosinophils in affected tissues, leading to tissue damage, hyperresponsiveness, and clinical symptoms. The development of targeted therapies to inhibit eosinophilic inflammation is a major focus of respiratory and allergy research. PNU-142731A, a novel pyrrolopyrimidine compound, has emerged as a potential therapeutic agent in this area. Preclinical studies have demonstrated its potent anti-inflammatory properties, specifically its ability to inhibit eosinophil and lymphocyte accumulation in a murine model of antigen-induced eosinophilic lung inflammation. This technical guide provides a comprehensive overview of the role of this compound in eosinophilic inflammation, detailing its observed effects, the experimental models used for its evaluation, and its proposed mechanism of action.

Core Efficacy of this compound in Eosinophilic Inflammation

This compound has been shown to be a potent inhibitor of eosinophilic lung inflammation in rodent models.[1] Its primary efficacy lies in its ability to modulate the immune response, shifting it away from a Th2-dominant phenotype, which is characteristic of allergic inflammation.

Data Presentation: Summary of this compound's Effects

The following tables summarize the qualitative and modulatory effects of this compound as observed in a murine model of ovalbumin-induced allergic asthma.

Table 1: Effect of this compound on Cellular Infiltration in Airways

| Cell Type | Effect of this compound |

| Eosinophils | Dose-dependent inhibition of accumulation |

| Lymphocytes | Dose-dependent inhibition of accumulation |

Table 2: Effect of this compound on Th2 Cytokines and Immunoglobulins

| Marker | Location | Effect of this compound |

| Interleukin-4 (IL-4) | Lung Tissue (mRNA) | Reduction |

| Interleukin-5 (IL-5) | Bronchoalveolar Lavage Fluid (BALF), Plasma | Reduction |

| Interleukin-6 (IL-6) | Bronchoalveolar Lavage Fluid (BALF) | Reduction |

| Interleukin-10 (IL-10) | Splenocytes | Inhibition of OA-stimulated release |

| Immunoglobulin A (IgA) | Bronchoalveolar Lavage Fluid (BALF) | Reduction |

| Total Immunoglobulin E (IgE) | Plasma | Reduction |

| Ovalbumin-specific IgG1 | Plasma | Reduction |

Table 3: Effect of this compound on Th1 Cytokines

| Marker | Location | Effect of this compound |

| Interleukin-2 (IL-2) | Splenocytes | Elevation of release |

| Interferon-gamma (IFN-γ) | Splenocytes | Elevation of release |

Experimental Protocols

The primary model used to evaluate the efficacy of this compound is the ovalbumin (OVA)-induced allergic asthma model in mice. This model mimics key features of human asthma, including eosinophilic airway inflammation and airway hyperresponsiveness.

Ovalbumin-Induced Eosinophilic Inflammation Model in C57BL/6 Mice (Generalized Protocol)

This protocol is a generalized representation based on common methodologies for inducing eosinophilic airway inflammation. Specific parameters for the this compound studies may have varied.

Materials:

-

C57BL/6 mice (female, 6-8 weeks old)

-

Ovalbumin (OVA), endotoxin-free

-

Aluminum hydroxide (Alum) as adjuvant

-

Phosphate-buffered saline (PBS), sterile

-

This compound

-

Vehicle control

Procedure:

-

Sensitization:

-

On day 0, mice are sensitized by an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL PBS.

-

A booster sensitization is given on day 14 with a similar i.p. injection of OVA/Alum.

-

-

Drug Administration:

-

This compound is administered orally (p.o.) at specified doses. The dosing regimen (e.g., daily, twice daily) and the treatment window (e.g., during sensitization, during challenge, or both) are critical parameters. A vehicle control group is run in parallel.

-

-

Antigen Challenge:

-

From day 21 to day 23, mice are challenged with an aerosol of 1% OVA in PBS for 30 minutes each day. This is typically done in a whole-body exposure chamber.

-

-

Endpoint Analysis (24-48 hours after the final challenge):

-

Bronchoalveolar Lavage (BAL):

-

Mice are euthanized, and the lungs are lavaged with a fixed volume of PBS.

-

The BAL fluid is centrifuged, and the supernatant is collected for cytokine and immunoglobulin analysis (ELISA).

-

The cell pellet is resuspended, and total and differential cell counts (eosinophils, lymphocytes, macrophages, neutrophils) are performed using cytological staining (e.g., Wright-Giemsa).

-

-

Histology:

-

Lungs are perfused, fixed in 10% formalin, and embedded in paraffin.

-

Sections are stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate mucus production.

-

-

Plasma Analysis:

-

Blood is collected via cardiac puncture, and plasma is separated.

-

Plasma levels of cytokines and immunoglobulins are measured by ELISA.

-

-

Gene Expression Analysis:

-

Lung tissue is harvested and processed for RNA extraction.

-

mRNA levels of relevant cytokines are quantified using reverse transcription-polymerase chain reaction (RT-PCR).

-

-

Splenocyte Culture:

-

Spleens are harvested, and single-cell suspensions are prepared.

-

Splenocytes are cultured in the presence or absence of OVA.

-

Supernatants are collected to measure cytokine production (e.g., IL-2, IFN-γ, IL-5, IL-10) by ELISA.

-

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

PNU-142731A: A Pyrrolopyrimidine Derivative Targeting Eosinophilic Inflammation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Eosinophilic inflammation is a key pathological feature of several allergic diseases, most notably asthma. This inflammatory cascade is characterized by the accumulation and activation of eosinophils in affected tissues, leading to tissue damage, hyperresponsiveness, and clinical symptoms. The development of targeted therapies to inhibit eosinophilic inflammation is a major focus of respiratory and allergy research. PNU-142731A, a novel pyrrolopyrimidine compound, has emerged as a potential therapeutic agent in this area. Preclinical studies have demonstrated its potent anti-inflammatory properties, specifically its ability to inhibit eosinophil and lymphocyte accumulation in a murine model of antigen-induced eosinophilic lung inflammation. This technical guide provides a comprehensive overview of the role of this compound in eosinophilic inflammation, detailing its observed effects, the experimental models used for its evaluation, and its proposed mechanism of action.

Core Efficacy of this compound in Eosinophilic Inflammation

This compound has been shown to be a potent inhibitor of eosinophilic lung inflammation in rodent models.[1] Its primary efficacy lies in its ability to modulate the immune response, shifting it away from a Th2-dominant phenotype, which is characteristic of allergic inflammation.

Data Presentation: Summary of this compound's Effects

The following tables summarize the qualitative and modulatory effects of this compound as observed in a murine model of ovalbumin-induced allergic asthma.

Table 1: Effect of this compound on Cellular Infiltration in Airways

| Cell Type | Effect of this compound |

| Eosinophils | Dose-dependent inhibition of accumulation |

| Lymphocytes | Dose-dependent inhibition of accumulation |

Table 2: Effect of this compound on Th2 Cytokines and Immunoglobulins

| Marker | Location | Effect of this compound |

| Interleukin-4 (IL-4) | Lung Tissue (mRNA) | Reduction |

| Interleukin-5 (IL-5) | Bronchoalveolar Lavage Fluid (BALF), Plasma | Reduction |

| Interleukin-6 (IL-6) | Bronchoalveolar Lavage Fluid (BALF) | Reduction |

| Interleukin-10 (IL-10) | Splenocytes | Inhibition of OA-stimulated release |

| Immunoglobulin A (IgA) | Bronchoalveolar Lavage Fluid (BALF) | Reduction |

| Total Immunoglobulin E (IgE) | Plasma | Reduction |

| Ovalbumin-specific IgG1 | Plasma | Reduction |

Table 3: Effect of this compound on Th1 Cytokines

| Marker | Location | Effect of this compound |

| Interleukin-2 (IL-2) | Splenocytes | Elevation of release |

| Interferon-gamma (IFN-γ) | Splenocytes | Elevation of release |

Experimental Protocols

The primary model used to evaluate the efficacy of this compound is the ovalbumin (OVA)-induced allergic asthma model in mice. This model mimics key features of human asthma, including eosinophilic airway inflammation and airway hyperresponsiveness.

Ovalbumin-Induced Eosinophilic Inflammation Model in C57BL/6 Mice (Generalized Protocol)

This protocol is a generalized representation based on common methodologies for inducing eosinophilic airway inflammation. Specific parameters for the this compound studies may have varied.

Materials:

-

C57BL/6 mice (female, 6-8 weeks old)

-

Ovalbumin (OVA), endotoxin-free

-

Aluminum hydroxide (Alum) as adjuvant

-

Phosphate-buffered saline (PBS), sterile

-

This compound

-

Vehicle control

Procedure:

-

Sensitization:

-

On day 0, mice are sensitized by an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL PBS.

-

A booster sensitization is given on day 14 with a similar i.p. injection of OVA/Alum.

-

-

Drug Administration:

-

This compound is administered orally (p.o.) at specified doses. The dosing regimen (e.g., daily, twice daily) and the treatment window (e.g., during sensitization, during challenge, or both) are critical parameters. A vehicle control group is run in parallel.

-

-

Antigen Challenge:

-

From day 21 to day 23, mice are challenged with an aerosol of 1% OVA in PBS for 30 minutes each day. This is typically done in a whole-body exposure chamber.

-

-

Endpoint Analysis (24-48 hours after the final challenge):

-

Bronchoalveolar Lavage (BAL):

-

Mice are euthanized, and the lungs are lavaged with a fixed volume of PBS.

-

The BAL fluid is centrifuged, and the supernatant is collected for cytokine and immunoglobulin analysis (ELISA).

-

The cell pellet is resuspended, and total and differential cell counts (eosinophils, lymphocytes, macrophages, neutrophils) are performed using cytological staining (e.g., Wright-Giemsa).

-

-

Histology:

-

Lungs are perfused, fixed in 10% formalin, and embedded in paraffin.

-

Sections are stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate mucus production.

-

-

Plasma Analysis:

-

Blood is collected via cardiac puncture, and plasma is separated.

-

Plasma levels of cytokines and immunoglobulins are measured by ELISA.

-

-

Gene Expression Analysis:

-

Lung tissue is harvested and processed for RNA extraction.

-

mRNA levels of relevant cytokines are quantified using reverse transcription-polymerase chain reaction (RT-PCR).

-

-

Splenocyte Culture:

-

Spleens are harvested, and single-cell suspensions are prepared.

-

Splenocytes are cultured in the presence or absence of OVA.

-

Supernatants are collected to measure cytokine production (e.g., IL-2, IFN-γ, IL-5, IL-10) by ELISA.

-

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

PNU-142731A: A Technical Overview of a Potential Asthma Therapeutic

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-142731A is a novel pyrrolopyrimidine derivative that was investigated as a potential oral therapeutic for asthma. Developed by Pharmacia (formerly Pharmacia and Upjohn), the compound showed promise in preclinical studies due to its potent anti-inflammatory properties, specifically its ability to inhibit the eosinophilic and lymphocytic inflammation characteristic of allergic asthma.[1][2] this compound progressed to Phase I clinical trials, and a study in atopic subjects with allergic rhinitis was conducted.[3][4] This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, efficacy in animal models, and detailed experimental protocols.

Chemical Properties

The chemical structure and molecular formula of this compound are provided below.

| Property | Value |

| Molecular Formula | C₂₄H₃₀N₆O |

| Molecular Weight | 418.54 g/mol |

| SMILES | c1ccc2c(c1)c3c(nc(nc3n2CC(=O)N4CCCC4)N5CCCC5)N6CCCC6 |

| InChI | InChI=1S/C24H30N6O/c31-20(27-11-3-4-12-27)17-30-19-10-2-1-9-18(19)21-22(28-13-5-6-14-28)25-24(26-23(21)30)29-15-7-8-16-29/h1-2,9-10H,3-8,11-17H2 |

| InChIKey | UZMWVMXNKZSFIP-UHFFFAOYSA-N |

Mechanism of Action

The precise molecular target of this compound has not been publicly disclosed. However, preclinical studies indicate that its anti-inflammatory effects in asthma models are mediated through the inhibition of the T-helper 2 (Th2) cell-mediated immune response.[5]

Inhibition of Th2 Cytokines

This compound has been shown to reduce the levels of key Th2 cytokines, which are central to the pathophysiology of allergic asthma. In a murine model of ovalbumin (OA)-induced asthma, oral administration of this compound led to:

-

Reduced mRNA expression of Th2 cytokines in lung tissue.[5]

-

Decreased production of Interleukin-4 (IL-4) by disaggregated lung tissue cells.[5]

-

Inhibition of ovalbumin-stimulated release of Interleukin-5 (IL-5) and Interleukin-10 (IL-10) by splenocytes.[5]

-

Reduced levels of IL-5 and IL-6 in bronchoalveolar lavage fluid (BALF).[5]

Conversely, the release of Th1 cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), was elevated in this compound-treated mice, suggesting a shift away from the pro-allergic Th2 phenotype.[5]

Hypothetical Signaling Pathway

Based on its known downstream effects on Th2 cytokine production, a hypothetical signaling pathway for this compound can be proposed. It is important to note that the direct molecular target is unknown, and this diagram represents a plausible mechanism based on the inhibition of Th2 differentiation and function. This compound may interfere with key transcription factors or signaling molecules essential for Th2 cell development, such as GATA-3 or components of the JAK-STAT pathway.

Preclinical Efficacy

The anti-inflammatory activity of this compound was evaluated in a well-established murine model of ovalbumin (OA)-induced allergic asthma.

Inhibition of Airway Inflammation

Oral administration of this compound demonstrated a dose-related inhibition of the accumulation of eosinophils and lymphocytes in the airways of OA-sensitized and challenged mice.[5] Histological analysis of lung tissue confirmed a significant reduction in eosinophil infiltration in the airway tissue of treated animals.[5] Furthermore, a notable decrease in mucus glycoproteins was observed in the lungs of this compound-treated mice.[5]

Reduction of Allergic Mediators

Treatment with this compound also led to a significant reduction in the levels of key mediators of allergic inflammation:

-

Immunoglobulins: Reduced levels of Immunoglobulin A (IgA) in BALF, and total Immunoglobulin E (IgE) and OA-specific Immunoglobulin G1 (IgG1) in plasma were observed.[5]

Steroid-Sparing Effects

Combination therapy studies in the OA-induced asthma model revealed that this compound exhibited steroid-sparing effects when co-administered with suboptimal doses of dexamethasone.[5] This suggests that this compound could potentially be used to reduce the required dose of corticosteroids in asthma treatment.

Quantitative Preclinical Data

No specific quantitative data on receptor binding affinities (Ki or IC50 values), dose-response inhibition percentages, or pharmacokinetic parameters for this compound are available in the public domain.

Clinical Development

This compound progressed to Phase I clinical trials.[2][3] An exploratory, multiple oral dose, nasal allergen challenge study was conducted in atopic subjects with allergic rhinitis.[4] However, the detailed results of these clinical trials, including safety, tolerability, and efficacy data, have not been published.

Experimental Protocols

Ovalbumin (OA)-Induced Murine Model of Allergic Asthma

This model is widely used to study the pathophysiology of allergic asthma and to evaluate the efficacy of potential therapeutics.

Experimental Workflow:

Detailed Methodology:

-

Sensitization: C57BL/6 mice are sensitized on day 0 and day 14 with an intraperitoneal (i.p.) injection of 20 µg of ovalbumin (Sigma-Aldrich, St. Louis, MO) emulsified in 2 mg of aluminum hydroxide (alum) in 200 µL of sterile saline.

-

Airway Challenge: On days 21, 22, and 23, mice are challenged via intranasal instillation or aerosol exposure to ovalbumin.

-

Drug Administration: this compound or vehicle is administered orally at specified doses and time points relative to the OA challenges.

-

Endpoint Analysis: 24 to 48 hours after the final OA challenge, mice are euthanized, and samples are collected for analysis.

Bronchoalveolar Lavage (BAL) Fluid Collection and Analysis

-

Lavage Procedure: The trachea is cannulated, and the lungs are lavaged with a fixed volume of sterile phosphate-buffered saline (PBS) (e.g., 3 x 0.5 mL).[6][7][8] The collected fluid is pooled.

-

Total Cell Count: The BAL fluid is centrifuged, and the cell pellet is resuspended in a known volume of PBS. Total cell numbers are determined using a hemocytometer or an automated cell counter.[1][9]

-

Differential Cell Count: Cytospin preparations of the BAL cells are made and stained with a differential stain (e.g., Wright-Giemsa). The percentages of eosinophils, lymphocytes, neutrophils, and macrophages are determined by counting at least 300 cells under a microscope.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines and Immunoglobulins

-

Plate Coating: 96-well microplates are coated with a capture antibody specific for the cytokine or immunoglobulin of interest (e.g., anti-mouse IL-4, anti-mouse IgE).[10][11][12][13][14]

-

Sample and Standard Incubation: BAL fluid supernatant or plasma samples, along with a serial dilution of a known standard, are added to the wells and incubated.

-

Detection Antibody: A biotinylated detection antibody specific for the target protein is added.

-

Enzyme Conjugate and Substrate: A streptavidin-horseradish peroxidase (HRP) conjugate is added, followed by a chromogenic substrate (e.g., TMB).

-

Data Analysis: The absorbance is read at 450 nm, and the concentration of the target protein in the samples is calculated from the standard curve.

Histological Analysis of Lung Tissue

-

Tissue Processing: Lungs are perfused, fixed in 10% neutral buffered formalin, and embedded in paraffin.

-

Sectioning and Staining: 5 µm sections are cut and stained with hematoxylin and eosin (H&E) to visualize cellular infiltration.[15][16][17][18][19] Eosinophils are identified by their characteristic red cytoplasmic granules.

-

Quantification: The number of eosinophils per unit area of airway tissue can be quantified to assess the extent of inflammation.

Conclusion

This compound demonstrated significant anti-inflammatory effects in a preclinical model of allergic asthma, primarily through the inhibition of Th2-mediated immune responses. Its oral bioavailability and steroid-sparing potential made it an attractive candidate for asthma therapy. However, a lack of publicly available quantitative data on its binding affinity, pharmacokinetic profile, and the results of its Phase I clinical trials limits a complete understanding of its therapeutic potential and the reasons for the discontinuation of its development. Further research into compounds with similar mechanisms of action may yet yield novel and effective treatments for allergic asthma.

References

- 1. Murine Bronchoalveolar Lavage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Pharmacia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Preclinical evaluation of anti-inflammatory activities of the novel pyrrolopyrimidine this compound, a potential treatment for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Murine Bronchoalveolar Lavage Protocol | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]

- 7. Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration [jove.com]

- 9. Comparison of cell counting methods in rodent pulmonary toxicity studies: automated and manual protocols and considerations for experimental design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biosensis.com [biosensis.com]

- 11. Mouse IL-4 Instant ELISA™ Kit (BMS613INST) - Invitrogen [thermofisher.com]

- 12. raybiotech.com [raybiotech.com]

- 13. Mouse Interleukin 4 (IL-4) Elisa Kit – AFG Scientific [afgsci.com]

- 14. Mouse IL-4(Interleukin 4) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 15. Assessment of Lung Eosinophils In Situ Using Immunohistological Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Lung Section Staining and Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Rapid en-bloc hematoxylin-eosin staining for human lung cancer tissue for fluorescence micro-optical sectioning tomography [frontiersin.org]

- 19. youtube.com [youtube.com]

PNU-142731A: A Technical Overview of a Potential Asthma Therapeutic

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-142731A is a novel pyrrolopyrimidine derivative that was investigated as a potential oral therapeutic for asthma. Developed by Pharmacia (formerly Pharmacia and Upjohn), the compound showed promise in preclinical studies due to its potent anti-inflammatory properties, specifically its ability to inhibit the eosinophilic and lymphocytic inflammation characteristic of allergic asthma.[1][2] this compound progressed to Phase I clinical trials, and a study in atopic subjects with allergic rhinitis was conducted.[3][4] This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, efficacy in animal models, and detailed experimental protocols.

Chemical Properties

The chemical structure and molecular formula of this compound are provided below.

| Property | Value |

| Molecular Formula | C₂₄H₃₀N₆O |

| Molecular Weight | 418.54 g/mol |

| SMILES | c1ccc2c(c1)c3c(nc(nc3n2CC(=O)N4CCCC4)N5CCCC5)N6CCCC6 |

| InChI | InChI=1S/C24H30N6O/c31-20(27-11-3-4-12-27)17-30-19-10-2-1-9-18(19)21-22(28-13-5-6-14-28)25-24(26-23(21)30)29-15-7-8-16-29/h1-2,9-10H,3-8,11-17H2 |

| InChIKey | UZMWVMXNKZSFIP-UHFFFAOYSA-N |

Mechanism of Action

The precise molecular target of this compound has not been publicly disclosed. However, preclinical studies indicate that its anti-inflammatory effects in asthma models are mediated through the inhibition of the T-helper 2 (Th2) cell-mediated immune response.[5]

Inhibition of Th2 Cytokines

This compound has been shown to reduce the levels of key Th2 cytokines, which are central to the pathophysiology of allergic asthma. In a murine model of ovalbumin (OA)-induced asthma, oral administration of this compound led to:

-

Reduced mRNA expression of Th2 cytokines in lung tissue.[5]

-

Decreased production of Interleukin-4 (IL-4) by disaggregated lung tissue cells.[5]

-

Inhibition of ovalbumin-stimulated release of Interleukin-5 (IL-5) and Interleukin-10 (IL-10) by splenocytes.[5]

-

Reduced levels of IL-5 and IL-6 in bronchoalveolar lavage fluid (BALF).[5]

Conversely, the release of Th1 cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), was elevated in this compound-treated mice, suggesting a shift away from the pro-allergic Th2 phenotype.[5]

Hypothetical Signaling Pathway

Based on its known downstream effects on Th2 cytokine production, a hypothetical signaling pathway for this compound can be proposed. It is important to note that the direct molecular target is unknown, and this diagram represents a plausible mechanism based on the inhibition of Th2 differentiation and function. This compound may interfere with key transcription factors or signaling molecules essential for Th2 cell development, such as GATA-3 or components of the JAK-STAT pathway.

Preclinical Efficacy

The anti-inflammatory activity of this compound was evaluated in a well-established murine model of ovalbumin (OA)-induced allergic asthma.

Inhibition of Airway Inflammation

Oral administration of this compound demonstrated a dose-related inhibition of the accumulation of eosinophils and lymphocytes in the airways of OA-sensitized and challenged mice.[5] Histological analysis of lung tissue confirmed a significant reduction in eosinophil infiltration in the airway tissue of treated animals.[5] Furthermore, a notable decrease in mucus glycoproteins was observed in the lungs of this compound-treated mice.[5]

Reduction of Allergic Mediators

Treatment with this compound also led to a significant reduction in the levels of key mediators of allergic inflammation:

-

Immunoglobulins: Reduced levels of Immunoglobulin A (IgA) in BALF, and total Immunoglobulin E (IgE) and OA-specific Immunoglobulin G1 (IgG1) in plasma were observed.[5]

Steroid-Sparing Effects

Combination therapy studies in the OA-induced asthma model revealed that this compound exhibited steroid-sparing effects when co-administered with suboptimal doses of dexamethasone.[5] This suggests that this compound could potentially be used to reduce the required dose of corticosteroids in asthma treatment.

Quantitative Preclinical Data

No specific quantitative data on receptor binding affinities (Ki or IC50 values), dose-response inhibition percentages, or pharmacokinetic parameters for this compound are available in the public domain.

Clinical Development

This compound progressed to Phase I clinical trials.[2][3] An exploratory, multiple oral dose, nasal allergen challenge study was conducted in atopic subjects with allergic rhinitis.[4] However, the detailed results of these clinical trials, including safety, tolerability, and efficacy data, have not been published.

Experimental Protocols

Ovalbumin (OA)-Induced Murine Model of Allergic Asthma

This model is widely used to study the pathophysiology of allergic asthma and to evaluate the efficacy of potential therapeutics.

Experimental Workflow:

Detailed Methodology:

-

Sensitization: C57BL/6 mice are sensitized on day 0 and day 14 with an intraperitoneal (i.p.) injection of 20 µg of ovalbumin (Sigma-Aldrich, St. Louis, MO) emulsified in 2 mg of aluminum hydroxide (alum) in 200 µL of sterile saline.

-

Airway Challenge: On days 21, 22, and 23, mice are challenged via intranasal instillation or aerosol exposure to ovalbumin.

-

Drug Administration: this compound or vehicle is administered orally at specified doses and time points relative to the OA challenges.

-

Endpoint Analysis: 24 to 48 hours after the final OA challenge, mice are euthanized, and samples are collected for analysis.

Bronchoalveolar Lavage (BAL) Fluid Collection and Analysis

-

Lavage Procedure: The trachea is cannulated, and the lungs are lavaged with a fixed volume of sterile phosphate-buffered saline (PBS) (e.g., 3 x 0.5 mL).[6][7][8] The collected fluid is pooled.

-

Total Cell Count: The BAL fluid is centrifuged, and the cell pellet is resuspended in a known volume of PBS. Total cell numbers are determined using a hemocytometer or an automated cell counter.[1][9]

-

Differential Cell Count: Cytospin preparations of the BAL cells are made and stained with a differential stain (e.g., Wright-Giemsa). The percentages of eosinophils, lymphocytes, neutrophils, and macrophages are determined by counting at least 300 cells under a microscope.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines and Immunoglobulins

-

Plate Coating: 96-well microplates are coated with a capture antibody specific for the cytokine or immunoglobulin of interest (e.g., anti-mouse IL-4, anti-mouse IgE).[10][11][12][13][14]

-

Sample and Standard Incubation: BAL fluid supernatant or plasma samples, along with a serial dilution of a known standard, are added to the wells and incubated.

-

Detection Antibody: A biotinylated detection antibody specific for the target protein is added.

-

Enzyme Conjugate and Substrate: A streptavidin-horseradish peroxidase (HRP) conjugate is added, followed by a chromogenic substrate (e.g., TMB).

-

Data Analysis: The absorbance is read at 450 nm, and the concentration of the target protein in the samples is calculated from the standard curve.

Histological Analysis of Lung Tissue

-

Tissue Processing: Lungs are perfused, fixed in 10% neutral buffered formalin, and embedded in paraffin.

-

Sectioning and Staining: 5 µm sections are cut and stained with hematoxylin and eosin (H&E) to visualize cellular infiltration.[15][16][17][18][19] Eosinophils are identified by their characteristic red cytoplasmic granules.

-

Quantification: The number of eosinophils per unit area of airway tissue can be quantified to assess the extent of inflammation.

Conclusion

This compound demonstrated significant anti-inflammatory effects in a preclinical model of allergic asthma, primarily through the inhibition of Th2-mediated immune responses. Its oral bioavailability and steroid-sparing potential made it an attractive candidate for asthma therapy. However, a lack of publicly available quantitative data on its binding affinity, pharmacokinetic profile, and the results of its Phase I clinical trials limits a complete understanding of its therapeutic potential and the reasons for the discontinuation of its development. Further research into compounds with similar mechanisms of action may yet yield novel and effective treatments for allergic asthma.

References

- 1. Murine Bronchoalveolar Lavage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Pharmacia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Preclinical evaluation of anti-inflammatory activities of the novel pyrrolopyrimidine this compound, a potential treatment for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Murine Bronchoalveolar Lavage Protocol | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]

- 7. Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration [jove.com]

- 9. Comparison of cell counting methods in rodent pulmonary toxicity studies: automated and manual protocols and considerations for experimental design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biosensis.com [biosensis.com]

- 11. Mouse IL-4 Instant ELISA™ Kit (BMS613INST) - Invitrogen [thermofisher.com]

- 12. raybiotech.com [raybiotech.com]

- 13. Mouse Interleukin 4 (IL-4) Elisa Kit – AFG Scientific [afgsci.com]

- 14. Mouse IL-4(Interleukin 4) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 15. Assessment of Lung Eosinophils In Situ Using Immunohistological Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Lung Section Staining and Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Rapid en-bloc hematoxylin-eosin staining for human lung cancer tissue for fluorescence micro-optical sectioning tomography [frontiersin.org]

- 19. youtube.com [youtube.com]

An In-Depth Technical Guide to PNU-142731A: A Novel Anti-Inflammatory Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-142731A is a novel pyrrolopyrimidine compound that has demonstrated significant potential as a therapeutic agent for inflammatory conditions, particularly asthma. Developed by Pharmacia (formerly Pharmacia and Upjohn), this compound has been the subject of preclinical and early clinical investigation. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, with a focus on its mechanism of action in modulating inflammatory pathways. Detailed experimental methodologies from key preclinical studies are presented to facilitate further research and development.

Chemical Structure and Properties

This compound is a heterocyclic compound belonging to the 9H-pyrimido[4,5-b]indole class. Its chemical structure is characterized by a tricyclic core with pyrrolidinyl and acetylpyrrolidine substituents.

Chemical Structure:

-

IUPAC Name: 1-((2,4-di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indol-9-yl)acetyl)pyrrolidine

-

Molecular Formula: C₂₄H₃₀N₆O

-

Molecular Weight: 418.54 g/mol (Free Base)

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₂₄H₃₀N₆O |

| Molecular Weight | 418.54 g/mol |

| Appearance | Not publicly available |

| Solubility | Not publicly available |

| pKa | Not publicly available |

| LogP | Not publicly available |

Pharmacological Properties and Mechanism of Action

This compound has been primarily investigated for its potent anti-inflammatory effects, positioning it as a candidate for the treatment of asthma. Preclinical studies have elucidated its mechanism of action, which centers on the modulation of the immune response, particularly the inhibition of eosinophilic inflammation.

Anti-Inflammatory Activity in a Murine Model of Asthma

A pivotal preclinical study evaluated the efficacy of this compound in a murine model of ovalbumin (OA)-induced allergic airway inflammation. The key findings from this study are summarized below.

Key Pharmacological Effects:

-

Inhibition of Inflammatory Cell Infiltration: Oral administration of this compound resulted in a dose-dependent inhibition of eosinophil and lymphocyte accumulation in the airways of asthmatic mice.

-

Modulation of Cytokine Profile: The compound was shown to significantly reduce the levels of key Th2 cytokines, which are pivotal in the pathogenesis of allergic asthma. Conversely, it led to an elevation of Th1 cytokines, suggesting a rebalancing of the immune response.

-

Reduction of Immunoglobulins: Treatment with this compound led to decreased plasma concentrations of total IgE and OA-specific IgG1, antibodies centrally involved in allergic reactions.

-

Histological Improvements: Examination of lung tissue from treated mice confirmed a marked reduction in the accumulation of eosinophils and a decrease in mucus glycoproteins in the airways.

-

Steroid-Sparing Effect: When co-administered with a suboptimal dose of dexamethasone, this compound exhibited a steroid-sparing effect, suggesting its potential to reduce the required dose of corticosteroids in asthma therapy.

The dose-dependent effects of this compound on key inflammatory markers are presented in the following table.

| Inflammatory Marker | Effect of this compound Treatment (Oral Administration) |

| Eosinophils in BALF | Dose-dependent reduction |

| Lymphocytes in BALF | Dose-dependent reduction |

| IL-4 (Th2 Cytokine) | Inhibition of production by lung tissue cells |

| IL-5 (Th2 Cytokine) | Reduction in BALF and plasma |

| IL-6 | Reduction in BALF |

| IL-10 (Th2 Cytokine) | Inhibition of release from splenocytes |

| IFN-γ (Th1 Cytokine) | Elevated release |

| IL-2 (Th1 Cytokine) | Elevated release |

| Total IgE | Lowered plasma concentrations |

| OA-specific IgG1 | Lowered plasma concentrations |

| IgA in BALF | Reduction |

Proposed Signaling Pathway

Based on the preclinical evidence, this compound appears to exert its anti-inflammatory effects by modulating the Th1/Th2 cytokine balance. A proposed signaling pathway is illustrated below.

Caption: Proposed mechanism of this compound in modulating the Th1/Th2 immune response.

Experimental Protocols

The following sections provide a detailed methodology for the key preclinical experiments conducted to evaluate the anti-inflammatory properties of this compound.

Murine Model of Ovalbumin-Induced Allergic Airway Inflammation

Objective: To induce an asthma-like phenotype in mice characterized by eosinophilic airway inflammation.

Materials:

-

C57BL/6 mice

-

Ovalbumin (OA)

-

Aluminum hydroxide (Al(OH)₃)

-

Phosphate-buffered saline (PBS)

Protocol:

-

Sensitization: Mice are sensitized by intraperitoneal (i.p.) injection of 20 µg of OA emulsified in 2.25 mg of Al(OH)₃ in a total volume of 100 µl of PBS on days 0 and 14.

-

Challenge: On days 28, 29, and 30, mice are challenged via the intranasal (i.n.) route with 10 µg of OA in 50 µl of PBS.

-

Control Groups: Control groups receive i.p. injections of Al(OH)₃ in PBS without OA, followed by i.n. challenges with either PBS or OA.

Bronchoalveolar Lavage (BAL) Fluid Analysis

Objective: To quantify the cellular infiltrate in the airways.

Protocol:

-

At a designated time point after the final challenge (e.g., 48 hours), mice are euthanized.

-

The trachea is cannulated, and the lungs are lavaged with a fixed volume of PBS (e.g., 3 x 0.5 ml).

-

The recovered BAL fluid is centrifuged, and the cell pellet is resuspended in a known volume of PBS.

-

Total cell counts are determined using a hemocytometer.

-

Differential cell counts (eosinophils, lymphocytes, macrophages, neutrophils) are performed on cytospin preparations stained with a Romanowsky-type stain.

Cytokine and Immunoglobulin Measurement

Objective: To measure the levels of key inflammatory mediators in BAL fluid and plasma.

Protocol:

-

Sample Collection: BAL fluid supernatant and plasma (from cardiac puncture) are collected and stored at -80°C until analysis.

-

ELISA: Commercially available enzyme-linked immunosorbent assay (ELISA) kits are used to quantify the concentrations of IL-4, IL-5, IL-6, IL-10, IFN-γ, IL-2, total IgE, OA-specific IgG1, and IgA according to the manufacturer's instructions.

Histological Analysis of Lung Tissue

Objective: To visually assess the extent of inflammation and mucus production in the lungs.

Protocol:

-

After BAL, the lungs are perfused with PBS and then inflated and fixed with 10% neutral buffered formalin.

-

The fixed lung tissue is embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for visualization of cellular infiltrates.

-

Adjacent sections are stained with periodic acid-Schiff (PAS) to identify and quantify mucus-producing goblet cells.

Caption: Workflow for the preclinical evaluation of this compound in a murine asthma model.

Clinical Development Status

This compound entered Phase I clinical trials for the treatment of asthma. Publicly available information on the outcomes of these trials is limited. A notable advantage of this compound over a predecessor compound, PNU-104067F, is its lack of gallbladder toxicity, which was a significant adverse effect observed with the earlier compound.

Conclusion

This compound is a promising anti-inflammatory agent with a well-defined mechanism of action in preclinical models of asthma. Its ability to inhibit eosinophilic inflammation and modulate the Th1/Th2 cytokine balance highlights its potential as a targeted therapy for allergic diseases. The detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and related compounds. Further investigation is warranted to fully elucidate its clinical efficacy and safety profile.

An In-Depth Technical Guide to PNU-142731A: A Novel Anti-Inflammatory Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-142731A is a novel pyrrolopyrimidine compound that has demonstrated significant potential as a therapeutic agent for inflammatory conditions, particularly asthma. Developed by Pharmacia (formerly Pharmacia and Upjohn), this compound has been the subject of preclinical and early clinical investigation. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, with a focus on its mechanism of action in modulating inflammatory pathways. Detailed experimental methodologies from key preclinical studies are presented to facilitate further research and development.

Chemical Structure and Properties

This compound is a heterocyclic compound belonging to the 9H-pyrimido[4,5-b]indole class. Its chemical structure is characterized by a tricyclic core with pyrrolidinyl and acetylpyrrolidine substituents.

Chemical Structure:

-

IUPAC Name: 1-((2,4-di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indol-9-yl)acetyl)pyrrolidine

-

Molecular Formula: C₂₄H₃₀N₆O

-

Molecular Weight: 418.54 g/mol (Free Base)

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₂₄H₃₀N₆O |

| Molecular Weight | 418.54 g/mol |

| Appearance | Not publicly available |

| Solubility | Not publicly available |

| pKa | Not publicly available |

| LogP | Not publicly available |

Pharmacological Properties and Mechanism of Action

This compound has been primarily investigated for its potent anti-inflammatory effects, positioning it as a candidate for the treatment of asthma. Preclinical studies have elucidated its mechanism of action, which centers on the modulation of the immune response, particularly the inhibition of eosinophilic inflammation.

Anti-Inflammatory Activity in a Murine Model of Asthma

A pivotal preclinical study evaluated the efficacy of this compound in a murine model of ovalbumin (OA)-induced allergic airway inflammation. The key findings from this study are summarized below.

Key Pharmacological Effects:

-

Inhibition of Inflammatory Cell Infiltration: Oral administration of this compound resulted in a dose-dependent inhibition of eosinophil and lymphocyte accumulation in the airways of asthmatic mice.

-

Modulation of Cytokine Profile: The compound was shown to significantly reduce the levels of key Th2 cytokines, which are pivotal in the pathogenesis of allergic asthma. Conversely, it led to an elevation of Th1 cytokines, suggesting a rebalancing of the immune response.

-

Reduction of Immunoglobulins: Treatment with this compound led to decreased plasma concentrations of total IgE and OA-specific IgG1, antibodies centrally involved in allergic reactions.

-

Histological Improvements: Examination of lung tissue from treated mice confirmed a marked reduction in the accumulation of eosinophils and a decrease in mucus glycoproteins in the airways.

-

Steroid-Sparing Effect: When co-administered with a suboptimal dose of dexamethasone, this compound exhibited a steroid-sparing effect, suggesting its potential to reduce the required dose of corticosteroids in asthma therapy.

The dose-dependent effects of this compound on key inflammatory markers are presented in the following table.

| Inflammatory Marker | Effect of this compound Treatment (Oral Administration) |

| Eosinophils in BALF | Dose-dependent reduction |

| Lymphocytes in BALF | Dose-dependent reduction |

| IL-4 (Th2 Cytokine) | Inhibition of production by lung tissue cells |

| IL-5 (Th2 Cytokine) | Reduction in BALF and plasma |

| IL-6 | Reduction in BALF |

| IL-10 (Th2 Cytokine) | Inhibition of release from splenocytes |

| IFN-γ (Th1 Cytokine) | Elevated release |

| IL-2 (Th1 Cytokine) | Elevated release |

| Total IgE | Lowered plasma concentrations |

| OA-specific IgG1 | Lowered plasma concentrations |

| IgA in BALF | Reduction |

Proposed Signaling Pathway

Based on the preclinical evidence, this compound appears to exert its anti-inflammatory effects by modulating the Th1/Th2 cytokine balance. A proposed signaling pathway is illustrated below.

Caption: Proposed mechanism of this compound in modulating the Th1/Th2 immune response.

Experimental Protocols

The following sections provide a detailed methodology for the key preclinical experiments conducted to evaluate the anti-inflammatory properties of this compound.

Murine Model of Ovalbumin-Induced Allergic Airway Inflammation

Objective: To induce an asthma-like phenotype in mice characterized by eosinophilic airway inflammation.

Materials:

-

C57BL/6 mice

-

Ovalbumin (OA)

-

Aluminum hydroxide (Al(OH)₃)

-

Phosphate-buffered saline (PBS)

Protocol:

-

Sensitization: Mice are sensitized by intraperitoneal (i.p.) injection of 20 µg of OA emulsified in 2.25 mg of Al(OH)₃ in a total volume of 100 µl of PBS on days 0 and 14.

-

Challenge: On days 28, 29, and 30, mice are challenged via the intranasal (i.n.) route with 10 µg of OA in 50 µl of PBS.

-

Control Groups: Control groups receive i.p. injections of Al(OH)₃ in PBS without OA, followed by i.n. challenges with either PBS or OA.

Bronchoalveolar Lavage (BAL) Fluid Analysis

Objective: To quantify the cellular infiltrate in the airways.

Protocol:

-

At a designated time point after the final challenge (e.g., 48 hours), mice are euthanized.

-

The trachea is cannulated, and the lungs are lavaged with a fixed volume of PBS (e.g., 3 x 0.5 ml).

-

The recovered BAL fluid is centrifuged, and the cell pellet is resuspended in a known volume of PBS.

-

Total cell counts are determined using a hemocytometer.

-

Differential cell counts (eosinophils, lymphocytes, macrophages, neutrophils) are performed on cytospin preparations stained with a Romanowsky-type stain.

Cytokine and Immunoglobulin Measurement

Objective: To measure the levels of key inflammatory mediators in BAL fluid and plasma.

Protocol:

-

Sample Collection: BAL fluid supernatant and plasma (from cardiac puncture) are collected and stored at -80°C until analysis.

-

ELISA: Commercially available enzyme-linked immunosorbent assay (ELISA) kits are used to quantify the concentrations of IL-4, IL-5, IL-6, IL-10, IFN-γ, IL-2, total IgE, OA-specific IgG1, and IgA according to the manufacturer's instructions.

Histological Analysis of Lung Tissue

Objective: To visually assess the extent of inflammation and mucus production in the lungs.

Protocol:

-

After BAL, the lungs are perfused with PBS and then inflated and fixed with 10% neutral buffered formalin.

-

The fixed lung tissue is embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for visualization of cellular infiltrates.

-

Adjacent sections are stained with periodic acid-Schiff (PAS) to identify and quantify mucus-producing goblet cells.

Caption: Workflow for the preclinical evaluation of this compound in a murine asthma model.

Clinical Development Status

This compound entered Phase I clinical trials for the treatment of asthma. Publicly available information on the outcomes of these trials is limited. A notable advantage of this compound over a predecessor compound, PNU-104067F, is its lack of gallbladder toxicity, which was a significant adverse effect observed with the earlier compound.

Conclusion

This compound is a promising anti-inflammatory agent with a well-defined mechanism of action in preclinical models of asthma. Its ability to inhibit eosinophilic inflammation and modulate the Th1/Th2 cytokine balance highlights its potential as a targeted therapy for allergic diseases. The detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and related compounds. Further investigation is warranted to fully elucidate its clinical efficacy and safety profile.

Preclinical Profile of PNU-142731A: An In-Depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-142731A is a novel pyrrolopyrimidine compound investigated for its potential as a therapeutic agent for asthma. Preclinical studies have demonstrated its potent anti-inflammatory properties in animal models of allergic airway inflammation. This technical guide synthesizes the available preclinical data on this compound, detailing its effects on inflammatory cell infiltration, cytokine modulation, and immunoglobulin levels. While specific quantitative data from the primary preclinical studies are not publicly available, this document provides a comprehensive overview of the compound's qualitative effects, a detailed experimental protocol for the relevant animal model, and visualizations of the proposed mechanism of action and experimental workflow.

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by reversible airflow obstruction, bronchial hyperresponsiveness, and airway inflammation. The inflammatory cascade in asthma involves a complex interplay of various immune cells, including eosinophils, lymphocytes, and mast cells, and the release of a plethora of inflammatory mediators, particularly Th2-type cytokines. This compound emerged as a potential treatment for asthma, and preclinical evaluations were conducted to characterize its in vivo pharmacological properties.[1] Pharmacia was developing this compound as a lead compound for asthma treatment, and it progressed to Phase I clinical trials.[2][3] It was found to be a potent inhibitor of eosinophilic lung inflammation in rodent models and exhibited a favorable bioavailability profile in animals.[2][3] Notably, this compound did not induce the gall bladder toxicity that was observed with a precursor compound, PNU-104067F.[2][3]

In Vivo Efficacy in a Murine Model of Allergic Asthma

The primary preclinical evaluation of this compound was conducted in a murine model of ovalbumin (OA)-sensitized and challenged C57BL/6 mice, a well-established model that mimics key features of human allergic asthma.[1]

Effects on Airway Inflammation

Oral administration of this compound resulted in a dose-dependent inhibition of the accumulation of eosinophils and lymphocytes in the airways of OA-sensitized and challenged mice.[1] The extent of this anti-inflammatory effect was also dependent on the duration of treatment.[1] Histological analysis of lung tissue confirmed that this compound effectively blocked the infiltration of eosinophils into the airway tissue.[1] Furthermore, a significant reduction in mucus glycoproteins was observed in the lungs of treated animals, suggesting an effect on mucus hypersecretion, a key clinical feature of asthma.[1]

Modulation of Cytokine Profile

This compound demonstrated a significant impact on the cytokine milieu in the lungs and systemically.

-

Th2 Cytokines: Treatment with this compound led to a reduction in the levels of key Th2 cytokines. Reverse transcription-polymerase chain reaction (RT-PCR) analysis of lung tissue from treated mice showed decreased mRNA expression for Th2 cytokines compared to vehicle-treated controls.[1] Specifically, the production of IL-4 by disaggregated lung tissue cells was diminished.[1] The levels of IL-5 and IL-6 in the bronchoalveolar lavage (BAL) fluid were also reduced.[1] Furthermore, the release of IL-5 and IL-10 from splenocytes of treated mice upon OA stimulation was inhibited.[1]

-

Th1 Cytokines: In contrast to its inhibitory effect on Th2 cytokines, this compound appeared to enhance the Th1 response. The release of the Th1 cytokines IL-2 and interferon-gamma (IFN-γ) was elevated in treated animals.[1]

Effects on Immunoglobulins

The preclinical studies also revealed an effect of this compound on immunoglobulin levels, which are central to the allergic response. Treatment was associated with reduced levels of IgA in the BAL fluid.[1] Systemically, plasma concentrations of total IgE and OA-specific IgG1 were also lowered in the treated mice.[1]

Steroid-Sparing Effects

Interestingly, when this compound was co-administered with suboptimal doses of dexamethasone, a standard corticosteroid treatment for asthma, it exhibited steroid-sparing effects, suggesting a potential for combination therapy.[1]

Quantitative Data Summary

Detailed quantitative data such as IC50 or ED50 values from the primary preclinical studies on this compound are not available in the public domain. The following tables summarize the qualitative findings based on the available information.

| Parameter | Effect of this compound |